![molecular formula C11H20OSi B13059278 tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)
tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane: is an organosilicon compound that features a tert-butyl group, an ethynylcyclopropyl moiety, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane typically involves the following steps:
Formation of the Ethynylcyclopropyl Intermediate: This step involves the cyclopropanation of an alkyne to form the ethynylcyclopropyl moiety.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloride in the presence of a base.
Introduction of the Dimethylsilane Group: The final step involves the reaction of the intermediate with dimethylchlorosilane in the presence of a catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cyclopropyl ring or the ethynyl group, resulting in the formation of reduced cyclopropyl or alkene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the silicon atom, where the dimethylsilane group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced cyclopropyl or alkene derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. The ethynyl group can be used for click chemistry applications, facilitating the attachment of various biomolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in material science.
Wirkmechanismus
The mechanism by which tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane exerts its effects is primarily through its reactivity at the silicon and ethynyl groups. The silicon atom can form strong bonds with various nucleophiles, while the ethynyl group can participate in cycloaddition reactions. These properties enable the compound to act as a versatile intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(dimethyl)silylacetylene: Similar in structure but lacks the cyclopropyl ring.
tert-Butyl(dimethyl)silylcyclopropane: Similar but lacks the ethynyl group.
tert-Butyl(dimethyl)silylpropane: Similar but lacks both the cyclopropyl and ethynyl groups.
Uniqueness: tert-Butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane is unique due to the presence of both the ethynylcyclopropyl and dimethylsilane groups. This combination of functionalities allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C11H20OSi |
|---|---|
Molekulargewicht |
196.36 g/mol |
IUPAC-Name |
tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
YOYLSMWOOPDUEI-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]1C#C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13059197.png)
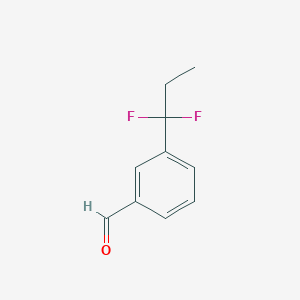
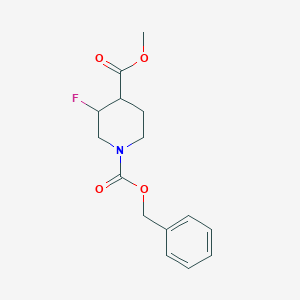
![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B13059209.png)

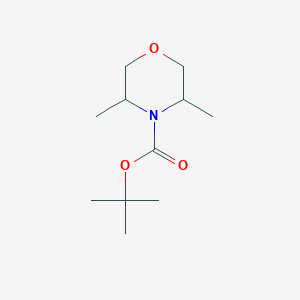
![7-hydroxy-6-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13059224.png)
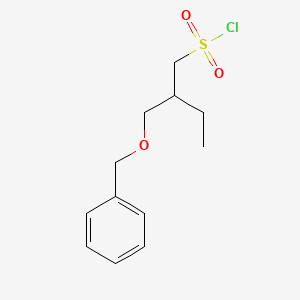

![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)
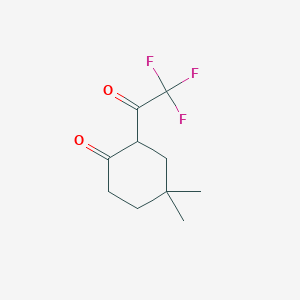
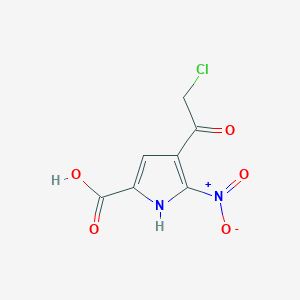
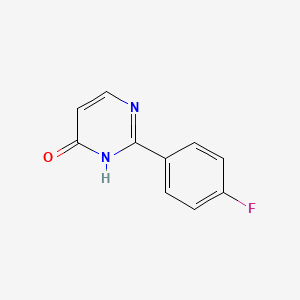
![8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)
